N-(2,4-dimethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(2,4-DIMETHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-DIMETHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N2-(2,4-DIMETHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N2-(2,4-DIMETHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,4-DIMETHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Shares the 2,4-dimethoxyphenyl group but differs in the core structure.
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: Contains the 2,4-dimethoxyphenyl group but has a different functional group arrangement.
Uniqueness
N2-(2,4-DIMETHOXYPHENYL)-6-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and the triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N7O2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7O2/c1-30-17-8-9-18(19(14-17)31-2)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
InChI Key |
JJKRDUAOZUAJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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